![molecular formula C13H16FN3O B1394468 7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1351398-43-0](/img/structure/B1394468.png)
7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
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Overview
Description
7-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (7F-MSPQ) is a novel fluorinated spiro-piperidine-quinazoline compound that has been developed for use in scientific research. In recent years, 7F-MSPQ has been gaining attention due to its potential applications in drug discovery, drug development, and other areas of scientific research.
Scientific Research Applications
1. Ligand Activity for Nociceptin Receptor
Spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones, which include 7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one, have been synthesized and evaluated as ligands for the nociceptin receptor. These compounds demonstrate partial agonistic activity, with some being pure antagonists (Mustazza et al., 2006).
2. Synthesis in Solid-Phase for Unique 3D Architectures
The solid-phase synthesis of this compound results in unique 3D architectures with pharmacological relevance. This process includes base-mediated tandem reactions and cyclization into spiro compounds (Pospíšilová et al., 2018).
3. Synthesis of Spiro Piperidin-4-ones for Antimycobacterial Activity
Spiro-piperidin-4-ones, including this compound, have been synthesized and evaluated for in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds have shown significant antimycobacterial activity (Kumar et al., 2008).
4. Use in Alkylation Reactions
This compound has applications in alkylation reactions, introducing specific moieties onto heteroaromatic compounds. This synthesis pathway provides a method for the functional modification of these compounds (Fishman & Cruickshank, 1968).
5. Synthesis for Pharmacological Properties Analysis
The synthesis of compounds like this compound allows for the analysis of their molecular and crystal structures, intermolecular interactions, and potential as antimicrobial and antiviral drugs (Vaksler et al., 2023).
6. Synthesis for Anti-Monoamine-Oxidase and Anticonvulsant Activity
The synthesis and conversions of derivatives of this compound have been studied for their anti-monoamine-oxidase and anticonvulsant activities, demonstrating their potential in pharmacological applications (Grigoryan et al., 2017).
properties
IUPAC Name |
7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O/c1-17-11-8-9(14)2-3-10(11)12(18)16-13(17)4-6-15-7-5-13/h2-3,8,15H,4-7H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTALSOKTJLAGPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=O)NC13CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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